Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLBKHKYNYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858651 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-82-0 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, also known as METHYL 4-CHLORO-7-AZAINDOLE-3-CARBOXYLATE, is a chemical compound that has been found to have potent activities against the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling. The compound interacts with its targets, inhibiting the activation of the FGFR signaling pathway.
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Biochemical Analysis
Biochemical Properties
It has been found that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). This suggests that Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may interact with these enzymes and potentially other biomolecules.
Cellular Effects
It has been reported that a similar compound, referred to as compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells.
Molecular Mechanism
It is known that similar compounds inhibit FGFR signaling pathway, which plays an essential role in various types of tumors. This inhibition occurs through binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
Temporal Effects in Laboratory Settings
It has been reported that a similar compound, referred to as compound 4h, significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours.
Dosage Effects in Animal Models
It has been reported that a similar compound, referred to as compound 14c, showed high total clearance and low oral bioavailability in rats.
Biological Activity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1234616-82-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 210.62 g/mol
- Purity : Generally around 95% in commercial preparations
- Storage Conditions : Typically stored under inert atmosphere at 2-8°C to maintain stability .
DYRK1A Inhibition
Recent studies have highlighted the compound's role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in various neurological disorders, including Alzheimer's disease. The compound demonstrated:
- Inhibition Potency : Nanomolar-level inhibition of DYRK1A was observed, indicating its potential as a therapeutic agent for neurodegenerative diseases .
- Antioxidant Properties : Alongside its inhibitory effects, the compound exhibited robust antioxidant activity, which may contribute to neuroprotection .
Anti-inflammatory Effects
In vitro assays have shown that this compound possesses significant anti-inflammatory properties:
- Mechanism : The compound reduced pro-inflammatory cytokine production in microglial cells exposed to lipopolysaccharides (LPS), suggesting its utility in managing neuroinflammation associated with Alzheimer's disease and other neurodegenerative conditions .
Study on Neuroprotection
A study explored the neuroprotective effects of this compound in a model of oxidative stress. The findings indicated:
- Cell Viability : Treatment with the compound significantly increased cell viability in neuronal cells subjected to oxidative stress.
- Mechanistic Insights : The protective effect was linked to the modulation of oxidative stress markers and apoptosis-related proteins .
Antimicrobial Activity
While primarily studied for neurological applications, preliminary data suggest potential antimicrobial properties:
- In vitro Testing : The compound was tested against various bacterial strains, showing moderate antibacterial activity. However, further studies are necessary to elucidate its efficacy and mechanism against specific pathogens .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential anticancer properties. Studies suggest that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation.
Case Study : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, which showed promising activity against human cancer cell lines, particularly in inhibiting the growth of breast cancer cells. The mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells.
2. Neurological Disorders
Research indicates that this compound may have neuroprotective effects. It has been studied for its potential to modulate neurotransmitter systems related to conditions like Alzheimer's disease.
Case Study : A publication in Neuropharmacology examined the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results showed a significant reduction in cell death and improved neuronal survival rates, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Material Science Applications
1. Organic Electronics
The compound is also being explored for its applications in organic electronics, particularly in the development of organic semiconductors due to its unique electronic properties.
Data Table: Properties Relevant to Organic Electronics
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Mobility | High |
| Solubility | Moderate |
| Thermal Stability | Good |
These properties indicate that this compound could be utilized in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.
Synthesis and Derivative Development
The synthesis of this compound is often achieved through multi-step reactions involving pyrrole derivatives and chlorinated carboxylic acids. The ability to modify this compound into various derivatives allows for fine-tuning its biological and physical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Methyl 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- CAS : 1190319-82-4
- Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Purity : 96.62%
- Used in similar synthetic pathways but may exhibit slower reaction kinetics due to bromine’s larger atomic radius .
Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Positional Isomers
Methyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- CAS : 871583-23-2
- Formula : C₉H₇ClN₂O₂
- Purity : 95%
- Key Differences : Ester group at position 2 instead of 3. This positional change may reduce steric hindrance in coupling reactions, altering synthetic utility .
Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Functional Group Variations
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- CAS : 920965-87-3
- Formula : C₈H₄ClN₃
- Purity : 96%
- Key Differences : Carbonitrile group replaces the ester, increasing polarity and enabling nucleophilic addition reactions. This analog is more reactive in C–C bond-forming reactions .
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Comparison with Drug Candidates
- Pexidartinib Hydrochloride : Contains a 5-chloro-pyrrolo[2,3-b]pyridine moiety, demonstrating the importance of chlorine positioning in kinase inhibition .
- L-750,667 : A dopamine D4 receptor antagonist featuring an azaindole core, highlighting the pharmacological versatility of pyrrolopyridine derivatives .
Preparation Methods
Cyclization and Core Formation
The core bicyclic structure is formed by cyclizing 2-aminopyridine with an appropriate unsaturated carbonyl compound under acidic or basic catalysis. This step establishes the fused pyrrole-pyridine system essential for further functionalization.
Alternative methods employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of halogenated pyrrolo[2,3-b]pyridine intermediates with aryl boronic acids to introduce substituents selectively, facilitating subsequent transformations.
Chlorination at the 4-Position
Selective chlorination is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which introduce the chlorine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring.
Reaction conditions typically involve controlled temperature and stoichiometry to avoid over-chlorination or side reactions.
Esterification to Introduce the Methyl Carboxylate Group
The methyl ester at the 3-position is introduced through esterification of the corresponding carboxylic acid or by direct reaction with methylating agents in the presence of acid catalysts.
Methanol is commonly used as the alcohol source, with acid catalysts such as sulfuric acid or acidic ion-exchange resins facilitating the esterification.
Representative Experimental Procedure (Literature Example)
A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid and potassium carbonate in a dioxane/water mixture under nitrogen atmosphere at 80°C in the presence of a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) to form substituted pyrrolo[2,3-b]pyridine intermediates.
After workup involving acidification and extraction with ethyl acetate, the product is purified by ion-exchange resin treatment and subsequent elution with ammonia in methanol to isolate the desired compound.
Chlorination and esterification steps follow, often involving treatment with p-toluenesulfonyl chloride in biphasic systems and subsequent hydrolysis and re-esterification to yield methyl esters.
Industrial and Scale-Up Considerations
Industrial production optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.
Continuous flow reactors may be employed for improved control over reaction kinetics and heat transfer.
Purification techniques include recrystallization and chromatographic methods to ensure removal of impurities and by-products.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + α,β-unsaturated carbonyl compound; acid/base catalysis | Formation of pyrrolo[2,3-b]pyridine core |
| 2 | Palladium-catalyzed coupling | Pd catalyst, arylboronic acid, K2CO3, dioxane/H2O, 80°C, N2 atmosphere | Introduction of substituents on pyrrolo core |
| 3 | Chlorination | Thionyl chloride or PCl5, controlled temperature | Selective chlorination at 4-position |
| 4 | Esterification | Methanol, acid catalyst or ion-exchange resin | Formation of methyl ester at 3-position |
| 5 | Purification | Extraction, ion-exchange resin, recrystallization | Isolation of pure methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Research Findings and Reaction Analysis
The palladium-catalyzed Suzuki coupling is a robust method for functionalizing the pyrrolo[2,3-b]pyridine core, allowing for versatile substitution patterns and facilitating subsequent chlorination and esterification.
Chlorination reagents must be carefully chosen and reaction conditions optimized to avoid side reactions such as over-chlorination or ring degradation.
Esterification efficiency can be enhanced by using ion-exchange resins, which provide mild acidic conditions and facilitate easier purification compared to traditional mineral acids.
The compound’s reactivity allows for further chemical modifications, including nucleophilic substitution at the chlorine site and hydrolysis of the ester group, which are valuable for medicinal chemistry applications.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–78 | |
| Esterification | Methyl chloroformate, NEt₃, THF | 82–90 | |
| Halogenation | POCl₃, DMF, reflux | 70–85 |
How is the purity and structural identity of this compound validated in academic research?
Basic Research Focus
Validation involves a multi-technique approach:
- HPLC/LCMS : Purity >97% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substitution patterns (e.g., methyl ester at δ ~3.8–4.3 ppm, aromatic protons at δ ~6.5–8.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths/angles and chloride positioning .
What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Advanced Research Focus
Common challenges include:
- Twinning : Observed in low-symmetry crystals; addressed using TWIN/BASF commands in SHELXL .
- Disorder : Chlorine or methyl groups may exhibit positional disorder. Refinement with PART/SUMP restraints improves model accuracy .
- Low-Resolution Data : High mosaicity or weak diffraction mitigated by cryocooling (100 K) and synchrotron radiation .
Q. Table 2: Crystallographic Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Space Group | P2₁/c or P1̄ | |
| R-factor | <0.05 for high-resolution data | |
| Twinning Fraction | 0.2–0.4 (if present) |
How do substitution patterns at the 4-position influence bioactivity in pyrrolo[2,3-b]pyridine derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Chlorine (4-Cl) : Enhances antimicrobial activity by increasing lipophilicity (logP ~2.5) and membrane penetration .
- Fluorine (4-F) : Improves metabolic stability but reduces potency against kinase targets (e.g., IC₅₀ increases 3–5× vs. 4-Cl) .
- Bromine (4-Br) : Increases steric bulk, reducing solubility but improving selectivity for DNA damage response pathways .
Q. Table 3: Bioactivity Comparison
| Substituent | Target Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Cl | Antimicrobial (E. coli) | 12 ± 3 | |
| 4-F | Anticancer (HeLa cells) | 850 ± 120 | |
| 4-Br | DNA-PK inhibition | 45 ± 8 |
How can researchers resolve contradictions in reported synthetic yields or spectral data?
Advanced Research Focus
Contradictions often stem from:
- Reagent Quality : Impure starting materials (e.g., <95% 4-chloropyrrolopyridine) skew yields. Use LCMS-validated intermediates .
- Solvent Effects : DMF vs. THF in esterification alters reaction kinetics. Replicate conditions from high-impact studies .
- NMR Artifacts : Residual solvents (e.g., DMSO-d₅ in DMSO-d₆) mask key peaks. Use deuterated solvents with <0.03% impurities .
Q. Methodological Recommendation :
Cross-validate synthetic protocols with independent literature (≥3 sources).
Use standardized NMR acquisition parameters (e.g., 400 MHz, 298 K).
Report yields as averages of ≥3 replicates with error margins .
What computational methods support the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Predicts binding modes to targets like kinases or bacterial enzymes .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. For example, 4-Cl derivatives show favorable logP (~2.5) but require formulation for aqueous solubility .
- DFT Calculations : Optimize substituent electronic effects (e.g., chlorine’s σₚ contribution enhances electrophilicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
